3-(4-tert-Butylphenyl)aniline
Overview
Description
3-(4-tert-Butylphenyl)aniline is an organic compound with the molecular formula C16H19N. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to an aniline moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butylphenyl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-tert-Butylphenyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the tert-butyl group, which activates the aromatic ring towards electrophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Substitution Reactions: The aniline moiety can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Quinones or other oxidized forms.
Reduction: Amines or other reduced forms.
Scientific Research Applications
3-(4-tert-Butylphenyl)aniline has diverse applications in scientific research:
Material Science: This compound is utilized in the development of advanced materials, such as polymers and liquid crystals.
Biology and Medicine: Research explores its potential as a building block for biologically active molecules and drug candidates.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenyl)aniline involves its interaction with molecular targets through its functional groups. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules .
Comparison with Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the additional phenyl ring.
3-tert-Butylphenylamine: Similar structure but with different substitution pattern on the phenyl ring.
4-tert-Butylphenylamine: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: 3-(4-tert-Butylphenyl)aniline is unique due to the specific positioning of the tert-butyl group and the aniline moiety, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, making it valuable in specific synthetic applications and material development .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQIALAIVRXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588054 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-00-6 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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